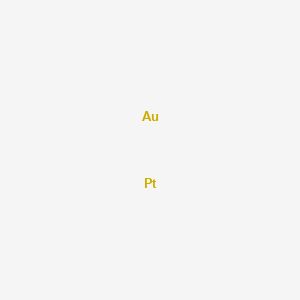
Gold;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold and platinum are two of the most precious and highly valued metals known to humanity Both metals have unique physical and chemical properties that make them indispensable in various fields, including jewelry, electronics, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gold-platinum compounds typically involves the use of gold and platinum salts. One common method is the co-precipitation technique, where solutions of gold chloride (AuCl₃) and platinum chloride (PtCl₄) are mixed under controlled conditions to form a precipitate. This precipitate is then reduced using a reducing agent such as hydrogen gas or sodium borohydride to obtain the gold-platinum compound.
Industrial Production Methods
In industrial settings, the production of gold-platinum compounds often involves the use of high-temperature and high-pressure conditions. The metals are dissolved in a suitable solvent, and the solution is subjected to electrochemical or chemical reduction processes. The resulting compound is then purified using techniques such as filtration, centrifugation, and drying.
Chemical Reactions Analysis
Types of Reactions
Gold-platinum compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metals and the nature of the ligands attached to them.
Common Reagents and Conditions
Oxidation Reactions: Gold-platinum compounds can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions typically occur under acidic conditions.
Reduction Reactions: Reduction of gold-platinum compounds can be achieved using reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂). These reactions are often carried out under mild conditions to prevent the decomposition of the compound.
Substitution Reactions: Ligand substitution reactions involve the replacement of one ligand with another. Common reagents for these reactions include halides, phosphines, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of gold and platinum, while reduction reactions typically yield metallic gold and platinum.
Scientific Research Applications
Gold-platinum compounds have a wide range of applications in scientific research:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Their unique catalytic properties make them valuable in the synthesis of fine chemicals and pharmaceuticals.
Biology: In biological research, gold-platinum compounds are used as probes for studying cellular processes. Their ability to bind to specific biomolecules allows researchers to track and visualize cellular activities.
Medicine: Gold-platinum compounds have shown promise in the treatment of cancer. They can selectively target cancer cells and induce cell death, making them potential candidates for anticancer drugs.
Industry: In the electronics industry, gold-platinum compounds are used in the manufacture of high-performance electronic components. Their excellent conductivity and resistance to corrosion make them ideal for use in connectors, switches, and sensors.
Mechanism of Action
The mechanism by which gold-platinum compounds exert their effects varies depending on the application. In catalysis, these compounds facilitate chemical reactions by providing a surface for reactants to adsorb and react. In biological systems, gold-platinum compounds can interact with cellular proteins and DNA, leading to changes in cellular function and inducing cell death in cancer cells. The molecular targets and pathways involved in these processes are still under investigation, but they often involve the inhibition of key enzymes and the disruption of cellular redox balance.
Comparison with Similar Compounds
Gold-platinum compounds can be compared with other similar compounds, such as:
Gold-Silver Compounds: These compounds also exhibit excellent catalytic properties but are less stable than gold-platinum compounds.
Platinum-Palladium Compounds: These compounds are widely used in catalysis and have similar applications to gold-platinum compounds. they are generally more reactive and less selective.
Gold-Copper Compounds: These compounds are used in electronics and catalysis but have lower resistance to corrosion compared to gold-platinum compounds.
The uniqueness of gold-platinum compounds lies in their combination of stability, selectivity, and catalytic efficiency, making them highly valuable in various scientific and industrial applications.
Properties
CAS No. |
90992-82-8 |
|---|---|
Molecular Formula |
AuPt |
Molecular Weight |
392.05 g/mol |
IUPAC Name |
gold;platinum |
InChI |
InChI=1S/Au.Pt |
InChI Key |
JUWSSMXCCAMYGX-UHFFFAOYSA-N |
Canonical SMILES |
[Pt].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14351992.png)
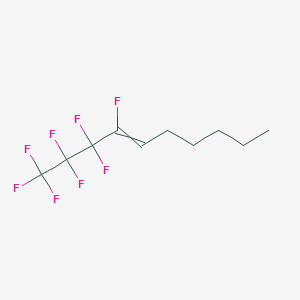
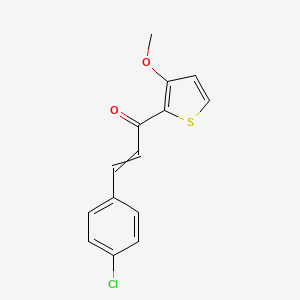
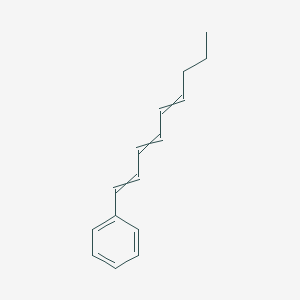
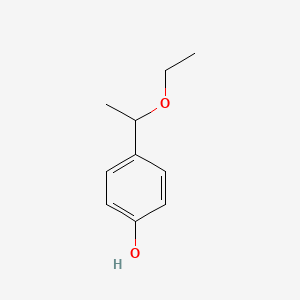
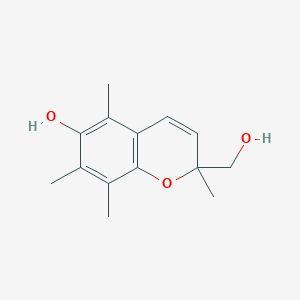
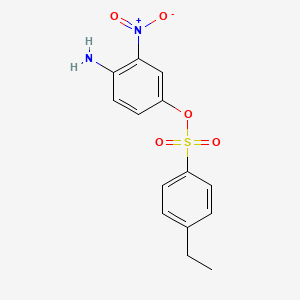
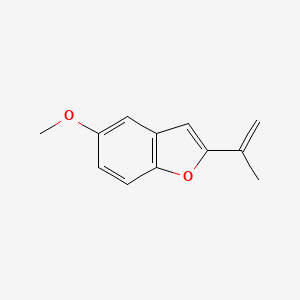
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)
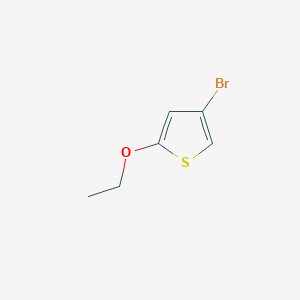
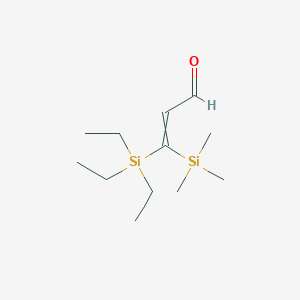
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
